molecular formula C9H9BrF2 B11752608 (2-Bromo-1,1-difluoropropyl)benzene

(2-Bromo-1,1-difluoropropyl)benzene

Cat. No.: B11752608
M. Wt: 235.07 g/mol
InChI Key: PSEIUDYVQJWNKZ-UHFFFAOYSA-N
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Description

(2-Bromo-1,1-difluoropropyl)benzene: is an organic compound that features a benzene ring substituted with a 2-bromo-1,1-difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1,1-difluoropropyl)benzene typically involves the bromination of 1,1-difluoropropylbenzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (2-Bromo-1,1-difluoropropyl)benzene is unique due to the presence of both bromine and difluoropropyl groups on the benzene ring. This combination imparts distinct chemical properties such as increased reactivity and the ability to participate in a wide range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation, making it valuable in various applications .

Biological Activity

(2-Bromo-1,1-difluoropropyl)benzene is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with a bromo group at the 2-position and a difluoropropyl group at the 1-position. The presence of halogens such as bromine and fluorine often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with halogen substituents can interact with enzymes through non-covalent interactions, potentially inhibiting their activity. This is particularly relevant in the context of drug metabolism where enzyme inhibitors can modulate the pharmacokinetics of other drugs.
  • Receptor Binding : The compound may exhibit affinity for various receptors, influencing signaling pathways that are critical in disease processes. For example, fluorinated compounds are known to interact with G protein-coupled receptors (GPCRs), which are pivotal in many pharmacological responses.

Case Studies

  • Anticancer Activity : A study investigated the effects of halogenated benzene derivatives on cancer cell lines, highlighting that this compound exhibited cytotoxic effects against certain types of cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Research has shown that compounds similar to this compound possess antimicrobial properties. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.
  • Neuropharmacology : Preliminary findings indicate that the compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine. This could have implications for mood disorders and neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

ParameterValue/Description
Bioavailability High due to lipophilicity
Metabolism Primarily hepatic via cytochrome P450 enzymes
Half-life Variable; dependent on metabolic pathways
Excretion Primarily renal

Toxicity Profile

While this compound shows promising biological activity, it is essential to assess its toxicity:

  • Skin Irritation : The compound has been associated with skin irritation upon contact.
  • Eye Damage : It poses risks for serious eye damage, necessitating careful handling in laboratory settings.

Properties

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

IUPAC Name

(2-bromo-1,1-difluoropropyl)benzene

InChI

InChI=1S/C9H9BrF2/c1-7(10)9(11,12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PSEIUDYVQJWNKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)(F)F)Br

Origin of Product

United States

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